Dinoprostone betadex

Description

Historical Trajectories in Prostaglandin (B15479496) Research: From Discovery to Modern Complexes

The history of prostaglandin research dates back to the 1930s with the initial observations that human seminal fluid could cause uterine contractions or relaxation. wikipedia.org This led to the isolation of a substance, initially believed to be from the prostate gland and thus named "prostaglandin" by Ulf von Euler in 1935, a term now recognized as a misnomer as they are produced by seminal vesicles and other tissues. wikipedia.org Early research, particularly in the 1950s and onwards, focused on isolating and characterizing these lipid mediators. nih.govnih.gov A pivotal moment occurred in 1982 when Sune K. Bergström, Bengt I. Samuelsson, and John R. Vane were awarded the Nobel Prize in Physiology or Medicine for their groundbreaking work on prostaglandins (B1171923), highlighting their diverse biological effects and their derivation from simple fatty acid precursors. nih.gov

The chemical structures of key prostaglandins, including prostaglandin E2 (PGE2), were later elucidated, and total synthesis was achieved. wikipedia.orgacs.org This progress paved the way for understanding their roles in various physiological processes, such as inflammation, pain, and smooth muscle function. jvsmedicscorner.compatsnap.com The recognition of their potent and varied activities spurred interest in developing stable and deliverable forms for research and potential therapeutic applications. The natural instability of some prostaglandins in certain environments necessitated the exploration of strategies to enhance their physicochemical properties, leading to the development of modern complexes.

Evolution of Cyclodextrin (B1172386) Inclusion Chemistry for Biologically Active Molecules

Cyclodextrins (CDs) are cyclic oligosaccharides derived from starch, composed of glucopyranose units linked by α-1,4 bonds. tandfonline.comoatext.com They possess a unique truncated cone structure with a hydrophilic exterior and a relatively hydrophobic interior cavity. jvsmedicscorner.comtandfonline.commdpi.com The history of cyclodextrins dates back to Antoine Villiers in 1891, with further isolation and characterization by Franz Schardinger. biosynth.com

The ability of cyclodextrins to form inclusion complexes, where a guest molecule is encapsulated within the hydrophobic cavity, has been a significant area of chemical research. jvsmedicscorner.comoatext.commdpi.com This phenomenon is driven by various forces, including van der Waals interactions, hydrophobic interactions, and hydrogen bonding. jvsmedicscorner.comnih.gov The size of the cyclodextrin cavity dictates which molecules can be effectively included; beta-cyclodextrin (B164692) (β-CD), composed of seven glucose units, has a cavity size suitable for accommodating various biologically active molecules. oatext.combiosynth.comwikipedia.org

The application of cyclodextrin inclusion chemistry to biologically active molecules has evolved significantly. Initially recognized for their ability to improve the solubility and stability of poorly soluble compounds, cyclodextrins and their derivatives are now widely used in pharmaceutical science. oatext.commdpi.comwikipedia.orgconicet.gov.arflarer.ch Modifications to the cyclodextrin structure through the addition of various substituents can further enhance their properties, such as solubility, binding affinity, and selectivity. oatext.commdpi.com This evolution has led to the development of numerous pharmaceutical formulations utilizing cyclodextrins to improve drug characteristics. conicet.gov.armdpi.comresearchgate.net

Conceptual Framework of Dinoprostone (B10761402) Betadex as a Prostaglandin E2-Cyclodextrin Inclusion Complex

Dinoprostone betadex is a specific example of a modern complex, representing an inclusion complex formed between dinoprostone (Prostaglandin E2) and betadex (beta-cyclodextrin). nih.gov In this complex, the dinoprostone molecule, which is relatively hydrophobic, is encapsulated within the hydrophobic cavity of the beta-cyclodextrin molecule. jvsmedicscorner.comoatext.comnih.gov This inclusion is not a covalent bond but rather a non-covalent interaction where the guest molecule (dinoprostone) is physically trapped or held within the host cavity (beta-cyclodextrin). nih.govflarer.ch

The formation of this inclusion complex alters the physicochemical properties of dinoprostone. By sequestering the hydrophobic prostaglandin molecule within its cavity, beta-cyclodextrin can effectively increase the apparent solubility of dinoprostone in aqueous environments. oatext.commdpi.comflarer.ch Furthermore, the complexation can offer protection to the guest molecule from degradation pathways, thereby enhancing its stability. conicet.gov.arresearchgate.net

Research into such complexes often involves techniques like mass spectrometry to confirm the formation of the inclusion complex and determine the host-guest ratio, which is typically 1:1 for dinoprostone and beta-cyclodextrin. tandfonline.com Studies have investigated the interaction behavior and complexation affinity between PGE2 and beta-cyclodextrin derivatives. jvsmedicscorner.com

Significance of this compound in Contemporary Chemical and Pharmaceutical Sciences Research

The development and study of this compound hold significant importance in contemporary chemical and pharmaceutical sciences research. As an inclusion complex, it serves as a model system for investigating host-guest interactions involving biologically active lipids and cyclodextrins. Research in this area contributes to a deeper understanding of the forces and structural factors governing the formation and stability of such complexes.

From a pharmaceutical perspective, the complexation of dinoprostone with beta-cyclodextrin addresses some of the inherent limitations of dinoprostone, such as its relatively low aqueous solubility and stability. oatext.comconicet.gov.arresearchgate.net By improving these properties, this compound facilitates research into the biological activities of PGE2 and enables the development of more effective and stable formulations for various applications.

Studies on this compound and similar prostaglandin-cyclodextrin complexes have demonstrated enhanced solid-state stability compared to the free prostaglandin. researchgate.net This improved stability is crucial for the storage and handling of the compound in research settings and in the development of pharmaceutical products. The ability of cyclodextrins to enhance the solubility and stability of active pharmaceutical ingredients is a key reason for their widespread use as excipients in marketed drugs. conicet.gov.armdpi.comresearchgate.net

Furthermore, the study of this compound contributes to the broader field of cyclodextrin-based drug delivery systems. Understanding how cyclodextrins interact with and modify the properties of guest molecules like dinoprostone provides valuable insights for designing novel delivery systems for other challenging compounds. mdpi.comfrontiersin.org This includes exploring how complexation can influence the release rate and biological activity of the encapsulated molecule.

Research findings related to the complexation of PGE2 with beta-cyclodextrin have shown high affinity between the molecules. jvsmedicscorner.com Techniques like capillary electrophoresis have been used to evaluate the interaction behavior and confirm complex formation, observing shifts in electrophoretic mobility upon complexation. jvsmedicscorner.com Mass spectrometry has also been employed to detect the ions of the beta-cyclodextrin-PGE2 complex, confirming its presence in solution. tandfonline.com

Below is a table summarizing some key properties related to the components of this compound:

| Property | Dinoprostone (PGE2) | Betadex (Beta-Cyclodextrin) | This compound |

| Molecular Formula | C₂₀H₃₂O₅ | C₄₂H₇₀O₃₅ | C₆₂H₁₀₂O₄₀ |

| Molecular Weight ( g/mol ) | 352.471 wikipedia.org | 1134.987 wikipedia.org | 1487.4 nih.gov |

| PubChem CID | 5280360 nih.gov | 444041 nih.gov | 11954327 nih.gov |

| Nature | Hydrophobic (Lipid) | Hydrophilic exterior, Hydrophobic cavity jvsmedicscorner.comtandfonline.com | Inclusion Complex |

| Role in Complex | Guest molecule | Host molecule | N/A |

This research into the fundamental chemical interactions and the resulting changes in physicochemical properties underscores the significance of this compound as a subject of study in advancing both chemical and pharmaceutical sciences.

Structure

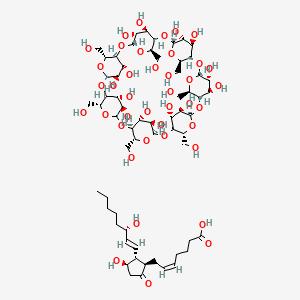

2D Structure

Properties

Molecular Formula |

C62H102O40 |

|---|---|

Molecular Weight |

1487.4 g/mol |

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C42H70O35.C20H32O5/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h8-63H,1-7H2;4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b;7-4-,13-12+/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;15-,16+,17+,19+/m10/s1 |

InChI Key |

NUNGIUIDJUJZPR-XRAPCBHQSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O |

Origin of Product |

United States |

Synthesis and Chemical Characterization of Dinoprostone Betadex

Synthetic Pathways for Prostaglandin (B15479496) E2 (Dinoprostone) Precursors and Intermediates

Dinoprostone (B10761402), also known as prostaglandin E2 (PGE2), is a naturally occurring prostaglandin. wikipedia.orgnih.gov Its synthesis in the body begins with the activation of arachidonic acid. wikipedia.org Laboratory synthesis of prostaglandins (B1171923), including PGE2, has been a significant area of organic chemistry, often involving complex routes to establish the correct stereochemistry and functional groups.

Asymmetric Synthesis Approaches to Prostaglandin Skeletons

The prostaglandin skeleton contains multiple chiral centers, making asymmetric synthesis crucial for obtaining the desired stereoisomer of dinoprostone. Early total syntheses of prostaglandins, such as the work by Corey and Cheng, involved multi-step routes to control the stereochemistry of the cyclopentane (B165970) ring and the two side chains. wikipedia.org More recent approaches have aimed for shorter and more stereoselective pathways. For instance, a concise and highly stereoselective total synthesis of prostaglandin F2α (a related prostaglandin) was described in 2012, utilizing an asymmetric catalyst. wikipedia.org While specific details on asymmetric synthesis solely for dinoprostone precursors in the provided results are limited, the general challenge in prostaglandin synthesis lies in precisely controlling the stereochemistry of the cyclopentane ring and the attached side chains. libretexts.org The desymmetrization of meso-cis-cyclopentene 1,3-diol is highlighted as an important step in producing a central building block for various prostaglandins, including dinoprostone. acs.org

Functional Group Interconversion Strategies for Dinoprostone Synthesis

Functional group interconversion (FGI) is a key strategy in organic synthesis to convert one functional group into another to facilitate a particular reaction or disconnection in retrosynthetic analysis. ewadirect.comslideshare.netub.edu In the context of dinoprostone synthesis, FGI would be employed to transform functional groups at various stages of the synthesis to enable the formation of the correct carbon skeleton and introduce the characteristic functional groups of PGE2: a ketone at C9, hydroxyl groups at C11 and C15, a carboxylic acid at C1, a cis double bond at C5, and a trans double bond at C13. wikipedia.orgnih.gov For example, one method for preparing PGE2 involves protecting the hydroxyl groups at the 11 and 15 positions of prostaglandin F2α and then oxidizing the 9-hydroxyl to a ketone, followed by de-protection. google.com This is an example of FGI, converting a hydroxyl group to a ketone. The delicate nature of placing a keto group at C9 is noted, as β-hydroxy ketones can readily undergo dehydration. libretexts.org

Principles and Methodologies of Cyclodextrin (B1172386) Complexation for Dinoprostone

Betadex (beta-cyclodextrin, β-CD) is a cyclic oligosaccharide composed of seven α-1,4-linked D-glucopyranose units. wikipedia.orgnih.gov It has a truncated cone shape with a relatively lipophilic internal cavity and a hydrophilic external surface. oatext.comturkjps.orgtandfonline.com This structure allows cyclodextrins to form inclusion complexes with hydrophobic guest molecules, encapsulating them within the cavity through non-covalent interactions. oatext.comturkjps.orgmdpi.com Complexation with cyclodextrins, including betadex, can improve the solubility, stability, and bioavailability of poorly soluble drugs like dinoprostone. turkjps.orgmdpi.comnih.gov

Solid-State Complexation Techniques

Solid-state complexation techniques are used to form inclusion complexes between a guest molecule and cyclodextrin in the solid phase. While specific methods for dinoprostone betadex are not extensively detailed in the provided results, general techniques for solid-state cyclodextrin complexation include kneading, co-precipitation, and freeze-drying. turkjps.orgsci-hub.se These methods aim to bring the guest molecule and cyclodextrin into close contact to facilitate the formation of the inclusion complex in the solid state. Studies on other drug-cyclodextrin complexes, such as fenofibrate (B1672516) with hydroxypropyl β-cyclodextrin, have utilized kneading and co-precipitation to prepare solid complexes. turkjps.org Characterization of solid-state complexes can involve techniques like powder X-ray diffractometry, thermal analysis (e.g., DSC), and solid-state NMR to confirm the formation of the complex and understand the interactions. turkjps.orgresearchgate.netnih.gov For instance, DSC studies can indicate a loss in the crystalline state of the drug upon complexation. turkjps.org

Solution-Based Complexation Methods

Solution-based complexation involves forming the inclusion complex in a solvent, typically water, where both the cyclodextrin and the guest molecule are dissolved or suspended. The complexation of dinoprostone with beta-cyclodextrin (B164692) in water has been studied using techniques like phase solubility analysis and PMR spectroscopy. nih.gov Phase solubility analysis can indicate the type of interaction and the stoichiometry of the complex formed in solution. oatext.comresearchgate.netnih.gov The linear increase in the aqueous solubility of dinoprostone with increasing beta-cyclodextrin concentration suggests molecular interactions exist between them. nih.gov Solution-based methods allow for the determination of complex formation constants and thermodynamic parameters. oatext.comnih.gov

Mechanistic Insights into Host-Guest Interactions within the Betadex Complex

The formation of inclusion complexes between cyclodextrins and guest molecules is driven by non-covalent interactions. oatext.commdpi.com For hydrophobic guest molecules like dinoprostone, the primary driving force for inclusion within the betadex cavity is often hydrophobic interaction, where water molecules are expelled from the relatively non-polar cavity, and the hydrophobic part of the guest molecule enters it. oatext.comturkjps.orgmdpi.com Other forces, such as van der Waals interactions, dipole-dipole interactions, and hydrogen bonding, can also contribute to the binding and stability of the complex. oatext.comsci-hub.semdpi.com

PMR (Proton Magnetic Resonance) spectroscopy has been used to study the interaction between dinoprostone and beta-cyclodextrin in solution. nih.gov PMR data can provide insights into which parts of the guest molecule are included within the cyclodextrin cavity by observing shifts in the proton signals. sci-hub.se Studies indicate that dinoprostone is included within the beta-cyclodextrin cavity and also interacts with protons on the exterior of the cyclodextrin molecule. nih.gov A proposed model for the dinoprostone-betadex complex suggests a 1:1 stoichiometry where a dinoprostone molecule is partially included within the cavity, with the remainder extending around the opening to the exterior. nih.gov

Thermodynamic data from solution studies can further elucidate the nature of the interactions. For the 1:1 complex formation between dinoprostone and beta-cyclodextrin in water at 20°C, the following thermodynamic data were reported: ΔG° = -4.11 kcal/mole, ΔH° = 7.20 kcal/mole, and ΔS° = 10.5 e.u. nih.gov In aqueous systems, these parameters are significantly influenced by solvent reorganization through hydrogen bonding, in addition to the direct binding interactions between the desolvated guest and host molecules. nih.gov

Stoichiometric and Thermodynamic Analysis of this compound Formation

The formation of an inclusion complex between dinoprostone and beta-cyclodextrin involves specific molecular interactions and is governed by thermodynamic principles. Analysis of the stoichiometry and thermodynamics of this complex formation provides crucial insights into the nature and stability of the resulting compound.

Determination of Complex Stoichiometry

Studies investigating the interaction between dinoprostone and beta-cyclodextrin have employed techniques such as phase solubility analysis and spectroscopic methods to determine the ratio of the host (beta-cyclodextrin) to the guest (dinoprostone) molecules in the complex. Research indicates that the primary complex formed between dinoprostone and beta-cyclodextrin in aqueous solution exhibits a 1:1 stoichiometry. mpbio.comfishersci.se This means that one molecule of dinoprostone interacts with one molecule of beta-cyclodextrin to form the inclusion complex. This stoichiometric ratio has been confirmed through various analytical approaches, including mass spectrometry. fishersci.se

Investigation of Binding Constants and Thermodynamic Parameters

The binding affinity and the driving forces behind the formation of the this compound complex can be quantified through the determination of binding constants and associated thermodynamic parameters. The formation of the inclusion complex is an equilibrium process characterized by an association constant (K).

Phase solubility analysis, coupled with temperature dependence studies, has been utilized to determine the thermodynamic parameters of the dinoprostone-beta-cyclodextrin complex formation. For the 1:1 complex in water at 20°C, specific thermodynamic data have been reported. mpbio.com

| Thermodynamic Parameter | Value (at 20°C in Water) | Units |

|---|---|---|

| Gibbs Free Energy (ΔG°) | -4.11 | kcal/mole |

| Enthalpy (ΔH°) | 7.20 | kcal/mole |

| Entropy (ΔS°) | 10.5 | e.u. |

Analytical Methodologies for Structural Elucidation of the Complex

A range of analytical techniques are employed to confirm the formation and elucidate the structure of the this compound inclusion complex in both solution and solid states. These methodologies provide detailed information about the molecular interactions and the spatial arrangement of dinoprostone within the beta-cyclodextrin cavity.

Spectroscopic Approaches for Complex Characterization (e.g., advanced NMR, IR, Raman)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, are invaluable for characterizing cyclodextrin inclusion complexes.

NMR Spectroscopy: Proton Magnetic Resonance (PMR) spectroscopy has been used to study the complexing behavior of dinoprostone with beta-cyclodextrin. mpbio.com Changes in the chemical shifts of protons from both dinoprostone and beta-cyclodextrin upon complex formation can indicate which parts of the dinoprostone molecule are included within the beta-cyclodextrin cavity and which parts interact with the external surface. mpbio.com This provides evidence for the inclusion phenomenon and can help propose a model for the complex structure. mpbio.com Advanced NMR techniques, such as 2D NMR, can offer more detailed information about the spatial proximity of atoms in the complex.

IR and Raman Spectroscopy: Vibrational spectroscopy, including IR and Raman spectroscopy, can provide information about the functional groups involved in the interaction and any changes in molecular vibrations upon complex formation. While IR and Raman spectra of large pharmaceutical molecules and their complexes can be complex, differences in peak positions, intensities, and band shapes compared to the spectra of the individual components can indicate the formation of a new solid phase, such as an inclusion complex. These techniques are particularly useful for characterizing solid-state complexes.

Diffraction Techniques for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful technique for investigating the solid-state structure of crystalline materials, including inclusion complexes.

Powder X-ray Diffraction (XRPD): XRPD is commonly used to characterize the solid form of cyclodextrin inclusion complexes. The diffraction pattern of the complex is typically different from the simple superposition of the patterns of the guest molecule (dinoprostone) and the host molecule (beta-cyclodextrin), indicating the formation of a new crystalline or semi-crystalline phase. Changes in peak positions and intensities in the XRPD pattern provide a fingerprint of the complex and can confirm its formation.

Single-Crystal X-ray Diffraction: While obtaining single crystals of cyclodextrin inclusion complexes suitable for single-crystal XRD can be challenging, this technique can provide the most detailed information about the three-dimensional arrangement of the molecules within the crystal lattice, including the precise location and orientation of the guest molecule within the host cavity and the nature of intermolecular interactions.

Mass Spectrometric Applications for Complex Identity Confirmation

Mass spectrometry (MS), particularly techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), is a valuable tool for confirming the formation and identity of non-covalent inclusion complexes in solution. fishersci.se ESI-MS can detect ions corresponding to the intact host-guest complex, often with a characteristic mass-to-charge ratio ([Host + Guest ± nH]±). fishersci.se The detection of a signal corresponding to the dinoprostone-beta-cyclodextrin complex, typically with a 1:1 host:guest ratio, provides direct evidence for the existence of the complex in the analyzed solution. fishersci.se Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of the complex ion, providing additional structural information.

Advanced Purification and Isolation Techniques for this compound

Purification and isolation of this compound after complexation would likely involve techniques suitable for separating the inclusion complex from unreacted starting materials, byproducts, and any other impurities.

For the purification of dinoprostone itself, methods such as column chromatography and recrystallization have been described google.com. Specifically, silica (B1680970) gel column chromatography with methanol-dichloromethane solutions as the mobile phase and recrystallization using an ethyl acetate-normal hexane (B92381) mixture have been reported for purifying crude PGE after hydrolysis google.com. Activated carbon decolorization can also be used as a purification step google.com.

While specific advanced purification techniques solely for the this compound complex were not extensively detailed in the search results, general techniques applicable to cyclodextrin inclusion complexes can be considered. These might include:

Crystallization: Formation of the inclusion complex can facilitate crystallization, providing a means of purification. The solubility of the complex often differs from that of the individual components.

Chromatography: Techniques like reversed-phase liquid chromatography could be employed, depending on the specific properties of the complex and impurities.

Filtration and Drying: Standard methods for isolating solid products from reaction mixtures.

Research findings indicate that techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize cyclodextrin-prostaglandin complexes, including the dinoprostone-betadex complex, in solution tandfonline.com. This suggests analytical methods are available to monitor the purity and presence of the complex during isolation and purification steps. The detection of the ion [β-CD + PGE2 - H]- at m/z 1485 for the β-CD–PGE2 complex using ESI-MS provides evidence for the complex's formation and can be used in analytical procedures tandfonline.com.

Molecular and Cellular Pharmacology of Dinoprostone Betadex

Molecular Mechanisms of Prostaglandin (B15479496) E2 Receptor Interaction

Dinoprostone (B10761402), as a ligand, interacts with the four EP receptor subtypes (EP1, EP2, EP3, and EP4), which are members of the G protein-coupled receptor superfamily nih.govcaymanchem.comphysiology.org. This interaction initiates a cascade of events involving receptor conformational changes and subsequent G protein activation.

Detailed Analysis of EP Receptor Subtype Selectivity and Affinity

The four EP receptor subtypes exhibit distinct selectivity and affinity for dinoprostone, contributing to the varied cellular responses observed nih.govphysiology.orgaai.org. While dinoprostone binds to all four receptors, the affinity can vary depending on the receptor subtype and tissue caymanchem.com.

| EP Receptor Subtype | Primary G Protein Coupling | Primary Signaling Pathway | Reported Affinity (Kd) for PGE2 |

| EP1 | Gαq | Phospholipase C (PLC), increased intracellular Ca2+ | ~21 nM nih.gov |

| EP2 | Gαs | Adenylate cyclase (AC), increased cAMP | ~11.2 nM nih.gov |

| EP3 | Gαi, Gαq | Inhibition of AC (decreased cAMP), PLC (increased Ca2+) | ~2.9 nM nih.gov, 2.76-3.39 nM psu.edu |

| EP4 | Gαs, Gαi | AC (increased cAMP), PI3K/Akt | Not consistently reported across sources; high affinity nih.gov |

Note: Affinity values can vary depending on the experimental conditions and tissue/cell type studied.

EP1 receptors are primarily coupled to Gαq proteins. nih.govphysiology.org. EP2 and EP4 receptors are predominantly coupled to Gαs proteins, leading to the activation of adenylate cyclase nih.govphysiology.orgfrontiersin.org. EP3 receptors are primarily coupled to Gαi proteins, which inhibit adenylate cyclase, although they can also couple to Gαq and other G proteins depending on the splice variant nih.govcaymanchem.comphysiology.orgaai.org. EP4 receptors can also couple to Gαi and activate the PI3K pathway nih.govfrontiersin.org. The differential coupling to G proteins dictates the initial downstream signaling events nih.govphysiology.org.

Conformational Dynamics of Prostaglandin E2 upon Receptor Binding

Upon binding of dinoprostone (PGE2) to an EP receptor, the receptor undergoes a conformational change caymanchem.comnih.gov. This structural rearrangement is crucial for activating the associated heterotrimeric G protein, leading to the dissociation of the Gα subunit from the Gβγ dimer caymanchem.comnih.gov. The specific conformational changes can vary between receptor subtypes and are influenced by the ligand's interaction within the binding pocket, which is located within the transmembrane helices of the receptor caymanchem.com. Computational studies using molecular dynamics simulations are employed to investigate these conformational changes and the information transfer pathways within the receptor upon ligand binding nih.gov.

Intracellular Signal Transduction Pathways Activated by Dinoprostone Betadex

Activation of EP receptors by dinoprostone triggers various intracellular signaling pathways depending on the receptor subtype involved nih.govphysiology.org.

Adenylate Cyclase and cAMP-Mediated Signaling

EP2 and EP4 receptor activation primarily leads to the stimulation of adenylate cyclase (AC) via Gαs protein coupling nih.govphysiology.orgfrontiersin.org. This results in an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) nih.govphysiology.orgfrontiersin.org. Elevated cAMP can then activate protein kinase A (PKA), which phosphorylates various downstream target proteins, including transcription factors like cAMP response element-binding protein (CREB), modulating gene expression and cellular function nih.govcaymanchem.comspandidos-publications.com. EP3 receptors, coupled to Gαi, inhibit adenylate cyclase, leading to a decrease in intracellular cAMP levels nih.govcaymanchem.comaai.org.

Phospholipase C and Calcium Signaling Pathways

EP1 receptor activation is primarily coupled to Gαq proteins, which stimulate phospholipase C (PLC) nih.govphysiology.org. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3) nih.govcaymanchem.com. IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm, leading to an increase in intracellular calcium concentration nih.govcaymanchem.com. DAG, along with calcium, can activate protein kinase C (PKC), which phosphorylates various cellular proteins nih.govcaymanchem.com. EP3 receptors can also activate PLC and increase intracellular calcium, particularly certain splice variants caymanchem.comaai.orgresearchgate.net.

Rho Kinase and other Downstream Effector Systems

Beyond the primary cAMP and calcium pathways, EP receptor signaling can involve other downstream effectors, including the Rho kinase pathway. Studies have shown that PGE2 can activate the RhoA-Rho kinase axis, which is involved in regulating cellular processes such as cytoskeletal rearrangement and cell motility frontiersin.orgbiologists.com. For instance, PGE2-induced podosome dissolution in dendritic cells has been shown to be mediated by the cAMP-PKA-RhoA signaling axis downstream of EP2 and EP4 receptors frontiersin.orgbiologists.com. EP1 and EP3 receptor signaling has also been implicated in activating the Rho-kinase pathway in certain contexts, such as airway smooth muscle contraction researchgate.net. Additionally, EP receptors, particularly EP2 and EP4, can activate other pathways such as the PI3K/Akt pathway nih.govnih.govaacrjournals.org.

Summary of EP Receptor Signaling Pathways

| EP Receptor Subtype | Primary G Protein | Downstream Pathways |

| EP1 | Gαq | PLC, IP3, Ca2+ mobilization, PKC, Rho kinase nih.govphysiology.orgresearchgate.netaacrjournals.org |

| EP2 | Gαs | AC, cAMP, PKA, CREB, RhoA-Rho kinase, PI3K/Akt nih.govcaymanchem.comnih.govfrontiersin.orgspandidos-publications.combiologists.comaacrjournals.org |

| EP3 | Gαi, Gαq | Inhibition of AC (decreased cAMP), PLC, Ca2+ mobilization, Rho kinase nih.govcaymanchem.comaai.orgresearchgate.netresearchgate.net |

| EP4 | Gαs, Gαi | AC, cAMP, PKA, CREB, PI3K/Akt, RhoA-Rho kinase nih.govcaymanchem.comnih.govfrontiersin.orgspandidos-publications.combiologists.comaacrjournals.org |

Modulation of Cellular Processes by this compound

Through the activation of EP receptors, dinoprostone modulates various cellular processes. The complexation with betadex is designed to influence the delivery and availability of dinoprostone at the cellular level, thereby indirectly affecting these processes.

Activation of prostanoid receptors by dinoprostone can significantly impact gene expression. The specific genes affected and the nature of the regulation (upregulation or downregulation) are dependent on the EP receptor subtype activated, the cell type, and the specific signaling pathways triggered. For instance, activation of EP receptors, particularly EP2 and EP4, which increase intracellular cAMP, can influence the activity of transcription factors like CREB (cAMP response element-binding protein), thereby regulating the expression of genes containing CRE sites in their promoters. oup.com.

Research indicates that prostanoid receptor gene expression itself can be regulated. For example, studies have shown differential expression levels of EP receptor genes in various tissues arvojournals.orgnih.govnih.gov. The expression profile of prostanoid receptor genes can vary depending on the cell type and physiological state physiology.orgarvojournals.orgnih.gov. For example, in human trabecular meshwork tissue, the EP2 receptor-encoding transcript is present in the highest abundance compared to other EP receptor subtypes arvojournals.orgnih.gov.

Dinoprostone, the active component of this compound, has been shown to influence cellular proliferation and differentiation in a variety of cell types. These effects are often concentration-dependent and mediated through the activation of specific EP receptors and their downstream signaling pathways, including the Wnt/β-catenin pathway and cAMP/PKA signaling thno.orgnih.govashpublications.orgplos.orgresearchgate.net.

Studies have demonstrated that PGE2 can promote the proliferation and differentiation of neural stem cells nih.govresearchgate.net. It has also been shown to enhance the homing, survival, and proliferation of hematopoietic stem cells ashpublications.org. In human tendon stem/progenitor cells, PGE2 exhibits biphasic effects on proliferation and differentiation, with lower concentrations promoting proliferation and stemness, while higher concentrations can decrease proliferation and induce non-tenocyte differentiation plos.org.

The precise mechanisms involve the modulation of cell cycle regulators and anti-apoptotic signaling pathways ashpublications.org. For instance, PGE2 can increase the expression of Survivin, an anti-apoptotic protein, and influence β-catenin, a key component of the Wnt pathway involved in proliferation and self-renewal ashpublications.org.

Dinoprostone plays a role in the remodeling of the extracellular matrix (ECM), a process crucial for tissue structure, function, and repair. This is particularly evident in processes like cervical ripening, where dinoprostone is known to induce changes in the cervical ECM mims.commims.comnih.gov.

The mechanism involves the stimulation of enzymes that degrade ECM components, such as collagenase mims.commims.com. PGE2 has been shown to stimulate the production of inflammatory mediators like interleukin-8, which can contribute to ECM remodeling nih.govresearchgate.net. Furthermore, PGE2 can influence the deposition of ECM proteins. Studies have shown that PGE2 can decrease the deposition of proteins like fibronectin and tenascin C in fibroblasts and airway smooth muscle cells physiology.org. It can also reduce pathological scar formation by decreasing the infiltration of myofibroblasts and influencing collagen deposition nih.gov.

The effects on ECM remodeling are mediated through prostanoid receptors and involve complex signaling pathways that can influence the activity of fibroblasts and the synthesis and degradation of matrix components nih.govphysiology.orgekjo.org.

Influence on Cellular Proliferation and Differentiation Mechanisms

Comparative Molecular Pharmacology: this compound vs. Uncomplexed Dinoprostone

This compound is an inclusion complex where dinoprostone is encapsulated within the cavity of betadex nih.gov. This complexation is primarily intended to improve the physicochemical properties of dinoprostone, such as its solubility and stability researchgate.netnih.gov. These altered properties can indirectly influence the molecular pharmacology compared to uncomplexed dinoprostone.

While the intrinsic affinity of dinoprostone for its receptors is determined by its chemical structure, complexation with betadex can potentially influence its availability and presentation to receptors at the cellular surface. The formation of an inclusion complex, where dinoprostone is partially or fully enclosed within the betadex cavity, can affect its dissolution rate and local concentration nih.gov.

Studies on other drug-cyclodextrin complexes suggest that complexation can alter the rate and extent of drug release, which could, in turn, affect the kinetics of receptor binding researchgate.net. However, specific detailed research findings directly comparing the receptor binding kinetics of this compound versus uncomplexed dinoprostone appear limited in the provided search results. The interaction involves the dinoprostone molecule being partially included within the beta-cyclodextrin (B164692) cavity, with other parts potentially interacting with the exterior of the cyclodextrin (B1172386) molecule nih.gov.

The signaling pathway activation profiles of this compound are expected to be qualitatively similar to those of uncomplexed dinoprostone, as the active component remains the same (dinoprostone). Dinoprostone activates the various EP receptor subtypes, leading to the activation of downstream pathways such as those involving cAMP, calcium, and the Wnt/β-catenin pathway thno.orgoup.commedsafe.govt.nznih.govashpublications.orgresearchgate.net.

Data Table: Prostanoid Receptor Expression Levels

Based on research in human trabecular meshwork tissue, the relative gene expression levels of different prostanoid receptors have been quantified. This data illustrates the differential expression that can influence the cellular response to prostaglandins (B1171923) like dinoprostone. arvojournals.orgnih.gov

| Prostanoid Receptor Subtype | Relative Gene Expression Level (Arbitrary Units) |

| EP2 | Highest (Reference) |

| FP | Approximately 10-15 times lower than EP2 |

| TP | Approximately 10-15 times lower than EP2 |

| IP | Approximately 10-15 times lower than EP2 |

| EP4 | Approximately 10-15 times lower than EP2 |

| DP | On average 45 times lower than EP2 |

| EP3 | On average 228 times lower than EP2 |

(Note: This table is a static representation of data described in the text. In an interactive format, users might be able to sort or filter the data.)

Data Table: Effects of PGE2 on Cell Proliferation

Research on the effects of PGE2 (dinoprostone) on human tendon stem/progenitor cells demonstrates a concentration-dependent effect on cell proliferation. plos.org

| PGE2 Concentration (ng/ml) | Effect on hTSC Proliferation |

| < 1 | Markedly enhanced |

| > 1 | Decreased |

(Note: This table is a static representation of data described in the text. In an interactive format, users might be able to visualize this data graphically.)

Pharmacokinetics and Pharmacodynamics: Pre Clinical and Mechanistic Investigations

Pre-absorption Mechanisms in Biological Systems

The pre-absorption phase involves the initial interactions of Dinoprostone (B10761402) betadex with biological fluids and membranes before the active component, dinoprostone, becomes available for systemic absorption.

Dissolution Characteristics of Dinoprostone Betadex in Biological Fluids

Dinoprostone itself is a naturally occurring prostaglandin (B15479496) (PGE2) wikipedia.orgpatsnap.com. Formulating dinoprostone with betadex, a cyclic oligosaccharide, is typically done to enhance its solubility and stability, and to control its release from a dosage form mdpi.com. Betadex achieves this by forming an inclusion complex, where the hydrophobic dinoprostone molecule is encapsulated within the hydrophilic cavity of the betadex structure mdpi.com. This complexation facilitates the dissolution of the poorly soluble dinoprostone in aqueous biological fluids. While specific dissolution rates for the this compound complex in various biological fluids were not extensively detailed in the search results, the principle behind using betadex is to ensure a more favorable dissolution profile compared to dinoprostone alone, enabling controlled release of the active drug mdpi.com. Formulations containing dinoprostone, likely utilizing complexation or matrix dispersion, are designed to release dinoprostone at a controlled rate in a moist environment. medirequests.comfda.gov For instance, a vaginal insert formulation has been shown to release dinoprostone at approximately 0.3 mg per hour over a period. medirequests.comfda.govdrugbank.comwikidoc.org

Distribution Patterns in Ex Vivo and Animal Models

Following the release of dinoprostone from the betadex complex, its distribution in tissues can be investigated in ex vivo and animal models.

Tissue Distribution Analysis in Pre-clinical Species

Dynamics of Complex Dissociation and Prostaglandin E2 Release In Situ

The core function of the this compound complex and its formulations is the controlled release of dinoprostone in the target environment. The dissociation of the complex and the subsequent release of dinoprostone occur in situ upon contact with biological fluids. The rate of release is dependent on the formulation properties, such as the matrix in which the complex is dispersed, and the local environmental conditions, such as pH and the presence of enzymes medirequests.comfda.gov. Controlled-release vaginal insert formulations containing dinoprostone are designed to provide a sustained release of PGE2 medirequests.comfda.govwikidoc.org. This controlled release profile aims to maintain local concentrations of dinoprostone to exert its pharmacological effects, such as cervical ripening, while minimizing high systemic peaks that could lead to increased side effects. The release rate from a vaginal insert has been reported to be approximately 0.3 mg/hour over 12 hours or more medirequests.comfda.govdrugbank.comwikidoc.org.

Metabolic Pathways and Enzyme Kinetics

Enzymatic Biotransformation of Prostaglandin E2 in Animal Hepatic Systems

The enzymatic biotransformation of PGE2 in hepatic systems involves several key enzymes. The primary pathway for prostaglandin inactivation begins with the oxidation of the 15(S)-hydroxyl group, catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). imrpress.comnih.govresearchgate.net This step is crucial as it leads to a significant reduction in biological activity. imrpress.comnih.gov Following this initial oxidation, a subsequent reduction of the delta 13 double bond occurs, catalyzed by delta13-15-ketoprostaglandin reductase (13-PGR). researchgate.net

While 15-PGDH is considered a key enzyme in the inactivation cascade in peripheral organs like the lung and kidney, its activity in brain cortical tissue of rodents is considered absent or barely detectable in adults. nih.gov However, studies in rats have shown 15-PGDH activity in choroid plexuses during early postnatal life, suggesting a role in metabolizing PGE2 in the central nervous system at that stage. nih.gov

Role of Oxidative and Reductive Enzymes in Metabolism

The metabolism of PGE2 involves both oxidative and reductive enzymes. The initial and crucial step is the oxidation of the 15-hydroxyl group by 15-PGDH, an NAD+-dependent enzyme. imrpress.comresearchgate.net Carbonyl reductase (CR) also contributes to PGE2 inactivation; it possesses 15-PGDH activity and can convert PGE2 to PGF2alpha through 9-keto-reductase activity, resulting in a less potent compound. imrpress.combio-rad.com

Following the oxidation by 15-PGDH, the resulting 15-keto-PGE2 is further reduced by enzymes such as prostaglandin reductase 1 (LTB4DH) to form 13,14-dihydro-15-keto-PGE2. bio-rad.com This secondary metabolite lacks biological activity. nih.gov These enzymatic reactions highlight the complex interplay of oxidative and reductive processes in the inactivation of PGE2.

Influence of Betadex Complexation on Metabolic Stability

While information specifically on the influence of betadex complexation on the metabolic stability of this compound in pre-clinical models is not extensively detailed in the provided search results, betadex (beta-cyclodextrin) is known as a complexing agent often used in pharmaceutical science. drugs.com Cyclodextrins can form inclusion complexes with various compounds, potentially altering their physical and chemical properties, including solubility and stability. wikipedia.org In other drug formulations, such as piroxicam (B610120) betadex, the complexation with beta-cyclodextrin (B164692) is utilized to increase bioavailability. guidetoimmunopharmacology.orgguidetopharmacology.org

Elimination Kinetics and Routes in Pre-clinical Models

Elimination of dinoprostone and its metabolites in pre-clinical animal models is generally rapid and occurs primarily via the kidneys. drugbank.comhres.camedirequests.compfizer.com

Excretion Pathways in Animal Studies

In rats and monkeys, urinary excretion represents the major route of elimination for drug-related products after administration of dinoprostone. hres.ca Excretion is rapid and nearly complete within 24 hours following oral or intravenous administration in these species. hres.ca Fecal excretion also contributes to elimination, with varying percentages of the dose eliminated via this route depending on the species and route of administration. hres.ca For instance, in rats, biliary excretion and subsequent fecal elimination accounted for a notable portion of the dose after intravenous administration, while in monkeys, this was less significant. hres.ca Topical application of labeled dinoprostone to hairless mice resulted in an excretion pattern comparable to that observed in rats after systemic administration, indicating rapid absorption and similar elimination pathways. hres.ca

Mathematical Modeling of Elimination Processes

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling of Mechanistic Responses

Dinoprostone exerts its pharmacodynamic effects by stimulating uterine smooth muscle, leading to contractions, and promoting cervical ripening. drugbank.commedirequests.comnih.govpfizermedicalinformation.compatsnap.comscot.nhs.uk These effects are mediated through binding to specific G protein-coupled receptors (GPCRs), including EP1, EP2, EP3, and EP4 subtypes, which are present in the myometrium and cervix. drugbank.comnih.gov The specific downstream effects depend on the EP receptor subtype and cellular context. drugbank.comnih.gov For example, EP receptors in the myometrium can influence cellular membrane calcium transport and intracellular cyclic AMP concentrations. drugbank.com

PK/PD modeling aims to correlate the pharmacokinetic profile (drug concentration over time) with the pharmacodynamic response (magnitude and duration of effect). In the context of this compound, such modeling in pre-clinical studies would involve assessing the relationship between the concentration of dinoprostone (released from the betadex complex) in target tissues or systemic circulation and the observed mechanistic responses, such as uterine contractility or changes in cervical tissue properties. While the search results describe the rapid metabolism and elimination of dinoprostone and its effects on uterine smooth muscle and cervical ripening, explicit details on pre-clinical PK/PD modeling studies for this compound were not found. However, the understanding of dinoprostone's rapid metabolism and its receptor-mediated effects provides a basis for developing such models to characterize the concentration-response relationship in pre-clinical settings.

Data Tables:

Table 1: Summary of Dinoprostone Metabolism in Animal Models

Species

Route of Administration

Primary Metabolism Sites

Key Metabolites (if specified)

Metabolic Half-life (if specified)

Relevant Findings

Table 2: Dinoprostone Elimination Pathways in Animal Models

Species

Route of Administration

Major Excretion Route

Minor Excretion Route (if specified)

Percentage of Dose Excreted (if specified)

Excretion Timeframe

(Note: Actual data for these tables would be extracted from specific pre-clinical studies, which were not fully detailed in the provided search snippets. The tables above indicate the type of data that would be presented in a full article based on detailed research findings.)

Correlation of Systemic Exposure with Cellular Signaling Events in Animal Models

Pre-clinical animal studies are crucial for understanding the relationship between systemic exposure to a drug and its effects at the cellular level fiveable.mefrontiersin.org. While specific detailed data on the correlation of systemic exposure of this compound with cellular signaling events in animal models were not extensively found in the search results, the general principles of such investigations can be discussed based on the known properties of dinoprostone and the role of animal models in pharmacodynamic studies.

Dinoprostone is known to stimulate uterine smooth muscle, leading to contractions, and to promote cervical ripening by increasing collagenase activity mims.compatsnap.com. These effects are mediated through its interaction with EP receptors, which trigger downstream cellular signaling cascades, such as changes in intracellular calcium levels patsnap.com.

Animal models are utilized to evaluate the pharmacodynamic effects of drugs and correlate them with pharmacokinetic profiles fiveable.mefrontiersin.org. For instance, in studies involving beta-lactam antibiotics, preclinical animal models have been used to establish the relationship between the time the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) and antibacterial killing effects frontiersin.org. This demonstrates the principle of correlating systemic exposure (drug concentration over time) with a biological outcome (bacterial reduction) in an animal model frontiersin.org.

Given that this compound is a complex of dinoprostone and betadex, preclinical studies would likely involve administering the complex to animal models and measuring both the levels of the complex and/or released dinoprostone in plasma and target tissues (e.g., cervix, uterus). These pharmacokinetic data would then be correlated with pharmacodynamic markers, such as changes in cervical collagen structure, uterine contractility, or the activation of specific EP receptor-mediated signaling pathways in those tissues.

Development of Predictive Models for Biological Activity

The development of predictive models for biological activity is an important aspect of preclinical research, aiming to forecast a drug's effects in humans based on in vitro and animal data fiveable.meyoutube.com. These models integrate pharmacokinetic and pharmacodynamic data to create a more comprehensive understanding of drug behavior mdpi.com.

Predictive models can range from simple correlations between exposure and response observed in animal studies to more complex physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models mdpi.comeuropa.eu. PBPK/PD models use physiological and biochemical parameters to simulate the absorption, distribution, metabolism, excretion, and pharmacodynamic effects of a drug europa.eu. These models can help predict drug behavior in different species and potentially extrapolate findings to humans youtube.combiotechfarm.co.il.

In the context of this compound, predictive models for its biological activity, specifically its effects on cervical ripening and uterine contractility, could be developed based on preclinical data. For example, studies investigating the relationship between dinoprostone concentrations in cervical tissue and changes in cervical mechanical properties in animal models could contribute to such models. Similarly, correlating uterine tissue exposure to dinoprostone with the frequency and intensity of contractions in animal models would provide valuable data for predictive modeling.

While direct examples of predictive models specifically for this compound were not found, research on dinoprostone has explored factors influencing its clinical efficacy, which can inform the development of predictive models. Studies have investigated factors such as maternal age, gestational age, and cervical scores as predictors of successful labor induction with dinoprostone dovepress.comnih.gov. Although these are clinical factors, the underlying biological responses in the cervix and uterus that contribute to these outcomes are driven by the pharmacodynamic effects of dinoprostone, which can be studied in animal models.

Furthermore, the use of cyclodextrins like betadex to improve the pharmacokinetic profile of drugs suggests that predictive models for this compound would need to account for the influence of betadex on the release and disposition of dinoprostone researchgate.netmdpi.com. Preclinical studies evaluating the release kinetics of dinoprostone from the betadex complex in biological matrices and the subsequent pharmacokinetics of dinoprostone in animal models would be essential for building accurate predictive models for the biological activity of this compound.

The goal of developing these predictive models is to better understand the dose-exposure-response relationship in a preclinical setting, which can then guide the design of clinical trials and potentially predict clinical outcomes frontiersin.orgmdpi.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11954327 |

Table 1: Illustrative Pre-clinical Pharmacokinetic Data (Hypothetical)

| Timepoint (h) | Plasma Concentration of Dinoprostone (ng/mL) | Uterine Tissue Concentration of Dinoprostone (ng/g) |

| 0.5 | 1.2 | 5.5 |

| 1 | 2.5 | 10.1 |

| 2 | 3.1 | 12.8 |

| 4 | 2.8 | 9.5 |

| 8 | 1.5 | 4.2 |

Note: This table presents hypothetical data for illustrative purposes only, based on typical pharmacokinetic study designs in animal models.

Table 2: Illustrative Pre-clinical Pharmacodynamic Data (Hypothetical)

| Uterine Tissue Concentration of Dinoprostone (ng/g) | Change in Cervical Firmness (Arbitrary Units) | Frequency of Uterine Contractions (Contractions/10 min) |

| 5.5 | -1.5 | 2 |

| 10.1 | -3.2 | 4 |

| 12.8 | -4.8 | 6 |

| 9.5 | -4.0 | 5 |

| 4.2 | -2.1 | 3 |

Note: This table presents hypothetical data for illustrative purposes only, demonstrating how tissue concentration might correlate with pharmacodynamic effects in a preclinical animal model.

Formulation Science and Advanced Delivery System Principles for Dinoprostone Betadex

Fundamental Principles of Cyclodextrin (B1172386) Complexation in Formulation Design

Cyclodextrins, including betadex, possess a toroidal structure with a hydrophilic outer surface and a relatively hydrophobic central cavity researchgate.netnih.goveuropa.eutouro.edu. This unique architecture allows them to form inclusion complexes with lipophilic guest molecules, such as many pharmaceutical compounds nih.goveuropa.eutouro.edu. The guest molecule is partially or wholly encapsulated within the cyclodextrin cavity through non-covalent interactions, including van der Waals forces nih.govtouro.edu. This host-guest complexation forms the basis for the application of cyclodextrins in pharmaceutical formulations, influencing various properties of the guest molecule.

Solubility Enhancement Mechanisms through Inclusion Complexation

Many active pharmaceutical ingredients, including prostaglandins (B1171923) like dinoprostone (B10761402), suffer from poor aqueous solubility, which can limit their dissolution rate and subsequent bioavailability touro.edumdpi.commdpi.com. The formation of an inclusion complex with a cyclodextrin like betadex can significantly enhance the apparent aqueous solubility of hydrophobic drugs flarer.chnih.goveuropa.eutouro.edumdpi.commdpi.comnih.govresearchgate.net. When a hydrophobic drug molecule is included within the hydrophobic cavity of cyclodextrin, the drug is effectively shielded from the aqueous environment, while the hydrophilic exterior of the cyclodextrin allows the complex to be soluble in water nih.govtouro.edu. This process increases the concentration of the drug that can be dispersed in an aqueous solution. Studies have shown a linear increase in the aqueous solubility of dinoprostone with increasing beta-cyclodextrin (B164692) concentration, indicating the formation of an inclusion compound nih.gov. The enhancement of solubility is a key benefit of using betadex in dinoprostone formulations.

Stabilization of Labile Compounds via Complex Formation

Prostaglandins, including dinoprostone, can be susceptible to degradation under various conditions, such as oxidation, hydrolysis, or photodegradation nih.govmdpi.commdpi.com. Inclusion complexation with cyclodextrins can provide a protective environment for these labile compounds, shielding them from external factors that can cause degradation nih.govmdpi.commdpi.compharmaexcipients.com. By encapsulating the drug molecule within its cavity, the cyclodextrin can reduce its contact with the surrounding environment, thereby improving its chemical stability nih.gov. Research has indicated that the binding of PGE2 (dinoprostone) to beta-cyclodextrin enhances the solid-state stability of the compound more effectively than binding to alpha-cyclodextrin (B1665218) researchgate.net. This stabilization effect contributes to a longer shelf life and maintained potency of the pharmaceutical product. Studies have investigated improving the aqueous stability of prostaglandin (B15479496) E2 by inclusion complexation with methylated beta-cyclodextrins nih.gov.

Modulation of Release Profiles through Host-Guest Interactions

The formation of inclusion complexes between cyclodextrins and drugs can also influence the rate and pattern of drug release from a formulation flarer.chnih.govmdpi.compharmaexcipients.comijrpr.comijprajournal.com. The drug is released from the cyclodextrin cavity through a de-complexation process, which is influenced by factors such as the stability of the complex, the concentration of cyclodextrin, and the presence of competing molecules nih.govmdpi.com. By controlling the release rate of drugs from these complexes, cyclodextrins can potentially modulate the duration of action and minimize fluctuations in drug concentration nih.govmdpi.com. This controlled release can be beneficial for maintaining a consistent therapeutic effect mdpi.com. The interaction between the host cyclodextrin and the guest drug can be tailored by modifying the cyclodextrin structure or the formulation, allowing for the modulation of the release profile flarer.chnih.gov.

Advanced Material Science for Prostaglandin Betadex Delivery Systems

The development of advanced delivery systems for prostaglandin betadex often involves the integration of cyclodextrin complexes into various material science platforms. These platforms are designed to provide controlled and sustained release of the active compound, improving therapeutic outcomes and potentially reducing administration frequency.

Polymeric Matrices for Controlled Release of Cyclodextrin Complexes

Polymeric matrices are widely used in controlled drug delivery systems. In these systems, the drug, often in the form of a cyclodextrin inclusion complex like dinoprostone betadex, is dispersed within a polymer network ijrpr.comijprajournal.com. The release of the drug from the matrix is governed by various mechanisms, including diffusion through the polymer, swelling or erosion of the polymer matrix, or a combination of these processes ijrpr.comijprajournal.com.

For dinoprostone, controlled-release vaginal delivery systems utilizing polymeric matrices have been developed. One example involves a polyethylene (B3416737) glycol-based hydrogel polyurethane polymer that releases dinoprostone from a solid reservoir within the matrix as it absorbs moisture from the vaginal environment medirequests.com. This type of system is designed to release the prostaglandin at a predetermined rate, providing a sustained effect medirequests.com. The non-biodegradable nature of some of these polymers allows for the retrieval of the system, enabling the cessation of drug administration if necessary medirequests.com. Research on controlled-release dinoprostone vaginal delivery systems has evaluated their efficacy in clinical settings nih.govnih.govnih.gov.

Micro- and Nanoparticle Architectures for Sustained Delivery Research

Micro- and nanoparticle technologies represent advanced approaches in drug delivery aimed at achieving sustained and targeted release. Cyclodextrins, including betadex complexes, can be incorporated into micro- and nanoparticle architectures to enhance the delivery of encapsulated drugs mdpi.compharmaexcipients.com.

Microparticles and nanoparticles can be fabricated from various materials, including biodegradable polymers, lipids, or inorganic compounds. The inclusion of cyclodextrin complexes within these particles can offer several advantages, such as improved drug loading, protection of the drug from degradation, and modulation of the release rate mdpi.compharmaexcipients.com. The small size of nanoparticles can potentially lead to improved tissue penetration and cellular uptake mdpi.com.

Bioadhesive Polymers and Their Interaction with this compound Complexes

Bioadhesive polymers play a significant role in advanced drug delivery systems, particularly for localized therapy. Bioadhesion refers to the interaction and/or chemical bonds between a polymer and a biological substrate, such as a mucosal surface. mdpi.comekb.eg When this adhesion occurs on mucosal membranes, it is termed mucoadhesion. ekb.egnih.gov The mechanism of bioadhesion is generally described in stages, including the contact stage, interpenetration stage, and consolidation stage. mdpi.comekb.eg In the contact stage, wetting and swelling of the mucoadhesive polymer occur, allowing close interaction with the mucosal surface. ekb.eg This is followed by the interpenetration of polymer chains into the mucin glycoproteins, leading to chain entanglement during the interpenetration stage. mdpi.com The consolidation stage involves the strengthening of the mucoadhesive binding force through chemical and mechanical interactions between the polymer and the mucosal surface. mdpi.com

Various bioadhesive polymers, including natural biopolymers like chitosan (B1678972) and cellulose (B213188) derivatives (e.g., hydroxypropyl methylcellulose (B11928114) - HPMC), and synthetic or semi-synthetic polymers like carbomers and polyacrylic acid, are utilized in pharmaceutical formulations. mdpi.comekb.egnih.govsemanticscholar.org These polymers possess hydrophilic functional groups that facilitate hydrogen bonding with the substrate and swelling in aqueous media, which allows for maximal exposure of potential anchor sites and efficient penetration of the substrate. nih.gov Interactions can occur through mechanisms such as electrostatic interactions, hydrogen bonds, van der Waals forces, and covalent bonds. semanticscholar.org

While the search results discuss the general principles of bioadhesion and the use of bioadhesive polymers in drug delivery systems for improved retention and controlled release, specific detailed research findings on the direct interaction between bioadhesive polymers and this compound complexes within a formulation are not extensively provided. However, bioadhesive polymers would be incorporated into formulations containing this compound to enhance the residence time of the formulation at the site of application, thereby potentially improving the absorption and efficacy of the complexed drug. The interaction would primarily be between the polymer and the mucosal surface, with the this compound complex dispersed within the polymer matrix. The properties of the polymer, such as its nature, concentration, and molecular weight, would influence the adhesive properties and, consequently, could affect the release and absorption of the drug complex. Studies on other drug-cyclodextrin complexes incorporated into bioadhesive formulations highlight the potential for prolonged contact and sustained release. nih.gov

Rheological and Physicochemical Characterization of this compound Formulations

The rheological and physicochemical characterization of pharmaceutical formulations containing this compound is essential for ensuring their quality, stability, and performance. These characteristics influence the handling, administration, and drug release from the formulation.

Viscoelastic Properties of Gel and Polymer-Based Systems

Viscoelastic properties, which describe materials exhibiting both viscous and elastic characteristics when undergoing deformation, are particularly important for gel and polymer-based formulations containing this compound. wiley.com These properties determine the mechanical performance and processability of the formulations. wiley.com Factors such as polymer chemical composition, molecular weight, concentration, and interactions within the formulation influence viscoelastic behavior. wiley.comscut.edu.cn

Rheological studies typically involve measuring parameters such as storage modulus (G') and loss modulus (G''). G' represents the elastic component, indicating the ability of the material to store energy, while G'' represents the viscous component, indicating the material's ability to dissipate energy. For gel formulations, the relationship between G' and G'' at different frequencies or stresses provides insights into the gel strength and its ability to maintain its structure. nih.gov Shear-thinning behavior, where viscosity decreases under applied shear stress, is a desirable property for injectable or topically applied gel formulations, facilitating ease of administration. nih.gov

While the search results discuss the viscoelastic properties of polymers and gels in general, and their importance in drug delivery systems, specific quantitative data on the viscoelastic properties (e.g., G', G'', viscosity curves) of formulations specifically containing this compound were not found in the provided snippets. However, such characterization would be crucial during the development of this compound gels or other polymer-based delivery systems to optimize their physical stability and performance.

Particle Size Distribution and Morphology in Suspensions

For this compound formulations prepared as suspensions, the particle size distribution (PSD) and morphology of the dispersed particles are critical parameters affecting stability, dissolution rate, and potentially bioavailability. iipseries.orgamericanpharmaceuticalreview.commicrotrac.com Suspensions are heterogeneous mixtures where solid particles are dispersed in a liquid medium. iipseries.org The solid particles in pharmaceutical suspensions are typically larger than 1 micron. iipseries.org

Particle size distribution analysis provides information on the range and proportion of particle sizes within the sample. Parameters such as D10, D50 (median particle size), and D90 are commonly used to describe the distribution. americanpharmaceuticalreview.com Techniques like laser diffraction are widely used for determining PSD. americanpharmaceuticalreview.commicrotrac.compan.pl The morphology of the particles, including their shape and surface characteristics, can be examined using techniques such as scanning electron microscopy (SEM). nih.govresearchgate.net

The PSD of the drug substance can significantly impact the dissolution rate and content uniformity of the final product. americanpharmaceuticalreview.com For suspensions, controlling particle size is crucial for maintaining stability and preventing sedimentation or caking. iipseries.orgbme.hu Studies on other drug-cyclodextrin complexes have utilized SEM to visualize the morphology of the complexes, showing different surface characteristics depending on the preparation method. nih.gov

While the search results emphasize the importance of PSD and morphology characterization for suspensions and drug-cyclodextrin complexes, specific particle size distribution data or detailed morphological analysis specifically for this compound in suspension formulations were not available in the provided snippets. However, these characterization techniques would be routinely applied during the development and quality control of this compound suspensions.

In Vitro Release Kinetics Studies of this compound from Model Formulations

In vitro release kinetics studies are fundamental for evaluating the rate and extent of drug release from pharmaceutical formulations containing this compound. These studies provide crucial information about the performance of the formulation and can help predict its in vivo behavior.

Dissolution Testing Methodologies for Complex Formulations

Dissolution testing is a widely used methodology to assess the release of a drug from a dosage form into a dissolution medium. For complex formulations like those containing this compound complexes, dissolution testing is particularly important as the complexation with betadex is intended to improve the dissolution rate of the poorly soluble dinoprostone. nih.govmdpi.combrieflands.comajol.info

Standard pharmacopeial methods, such as those employing USP Apparatus I (basket) or Apparatus II (paddle), are commonly used for dissolution testing. brieflands.comfda.gov The choice of dissolution medium, volume, temperature, and agitation speed are critical parameters that are selected to mimic the physiological environment at the intended site of administration or to provide a robust and reproducible test. brieflands.comfda.gov For modified-release formulations, dissolution profiles are typically generated by taking samples at multiple time points to assess the release kinetics over time. fda.gov Testing in different pH media (e.g., pH 1.2, 4.5, and 6.8 buffer) may be conducted to evaluate the release behavior under varying conditions. fda.gov

Studies on other drug-cyclodextrin complexes have demonstrated that complexation significantly enhances the dissolution rate compared to the free drug or physical mixtures. nih.govresearchgate.netbrieflands.comajol.info The method of complex preparation can also influence the dissolution profile. nih.govbrieflands.com

While the search results mention dissolution testing for dinoprostone formulations, including recommendations for comparative dissolution testing for extended-release vaginal inserts using USP Apparatus I or II in different media, specific quantitative dissolution profiles (percentage of this compound released over time) were not presented in a data table format in the provided snippets. fda.gov However, these methodologies would be applied to characterize the release of this compound from various formulations.

Dialysis and Flow-Through Cell Methods for Release Profiling

In addition to standard dissolution testing, other methods like dialysis and flow-through cell methods can be employed for in vitro release profiling, particularly for complex formulations or when simulating specific physiological conditions.

Dialysis methods typically involve placing the drug-containing formulation within a dialysis membrane bag, which is then immersed in a release medium. The membrane allows the passage of the free drug while retaining the formulation components. The concentration of the drug in the release medium is then measured over time to determine the release rate. This method can be useful for simulating drug release across a biological membrane or for formulations where sink conditions are difficult to maintain with standard dissolution apparatus. google.com

Flow-through cell methods involve passing a continuous flow of dissolution medium through a cell containing the formulation. This method can be advantageous for simulating dynamic conditions and maintaining sink conditions, especially for poorly soluble drugs or formulations with a high drug load.

While the search results mention dialysis and flow-through cell methods in the context of controlled release and separation techniques, specific details or data on their application for the in vitro release profiling of this compound from model formulations were not provided in the snippets. google.com However, these methods represent alternative or complementary approaches to standard dissolution testing for characterizing the release kinetics of complex drug formulations.

Analytical and Bioanalytical Methodologies for Dinoprostone Betadex Research

Chromatographic Techniques for Separation and Quantification

Chromatography plays a crucial role in separating dinoprostone (B10761402) from impurities, degradation products, and matrix components, enabling its accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a widely used technique for the analysis of dinoprostone. Method development involves selecting appropriate stationary phases, mobile phases, and detection methods to achieve optimal separation and sensitivity. Reverse phase HPLC methods are commonly employed for dinoprostone analysis. For instance, a reverse phase HPLC method using a C18 column with a mobile phase consisting of phosphate (B84403) buffer and acetonitrile (B52724) has been developed and validated for the determination of dinoprostone in bulk powder and pharmaceutical formulations researchgate.netresearchgate.net. Another method utilizes an acetonitrile/water/phosphoric acid mobile phase with a reverse phase column sielc.comsielc.com. For mass spectrometry compatibility, phosphoric acid in the mobile phase can be replaced with formic acid sielc.comsielc.com.

Validation of HPLC methods for dinoprostone typically follows guidelines such as those from the International Conference on Harmonisation (ICH) medcraveonline.comresearchgate.net. Validation parameters include specificity, linearity, accuracy, precision, detection limit, and quantification limit medcraveonline.comresearchgate.net.

Research findings have demonstrated the successful application of HPLC for dinoprostone analysis. For example, a validated stability-indicating HPLC method was developed for dinoprostone, capable of separating it from its degradation products under various stress conditions (acidic, alkaline, oxidative, and thermal) researchgate.net. The method utilized a Symmetry® C18 column with a mobile phase of phosphate buffer (pH 4.4) and acetonitrile (67:33, v/v) and UV detection at 200 nm researchgate.net. The linearity of this method was established with a correlation coefficient (r) of 0.9997 researchgate.net.

Another study developed an HPLC-UV method for the determination of dinoprostone in controlled-release formulations using an Eclipse XDB-C18 column and a mobile phase of 0.2% acetic acid and ethanol (B145695) (49:51) with detection at 210 nm researchgate.net. This method showed linearity in the range of 24.8 to 248.0 mg/L, with a detection limit of 1.24 mg/L researchgate.net. Recoveries ranged from 99.3% to 100.6%, and variations were less than 2.0% researchgate.net.

Table 1: Summary of HPLC Method Parameters for Dinoprostone Analysis

| Parameter | Method 1 (Stability-Indicating) researchgate.net | Method 2 (Controlled-Release) researchgate.net |

| Stationary Phase | Symmetry® C18 (75 x 4.6 mm, 5µm) | Eclipse XDB-C18 (4.6 x 150 mm, 5µm) |

| Mobile Phase | Phosphate buffer (pH 4.4) - Acetonitrile (67:33, v/v) | 0.2% Acetic acid - Ethanol (49:51) |

| Flow Rate | 1 mL/min | 0.8 mL/min |

| Detection Wavelength | 200 nm | 210 nm |

| Linearity Range | Not explicitly stated, r = 0.9997 | 24.8 - 248.0 mg/L |

| Detection Limit | Not explicitly stated | 1.24 mg/L |

| Recovery | Not explicitly stated | 99.3% - 100.6% |

| Variation | Not explicitly stated | < 2.0% |

Gas Chromatography (GC) for Specific Prostaglandin (B15479496) Metabolites

While HPLC is widely used for dinoprostone itself, Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is a powerful technique for the analysis of more volatile prostaglandin metabolites or for achieving high sensitivity. GC/MS has been utilized in the analysis of prostaglandins (B1171923), including PGE2 (dinoprostone), in biological samples like cerebrospinal fluid nih.gov. Derivatization is typically required to make polar prostaglandins amenable to GC analysis. For instance, a study analyzing prostaglandins in human gastric mucosa used HPLC with laser-induced fluorescence detection after derivatization nih.gov. Another study on the metabolites of a PGE2 analogue in human plasma and guinea pig liver perfusate employed GC/MS for structural elucidation of chromatographically pure metabolites nih.gov. Deuterated internal standards are often used in GC/MS for accurate quantification of prostaglandins and their metabolites nih.govcaymanchem.com.

Chiral Chromatography for Stereoisomer Analysis